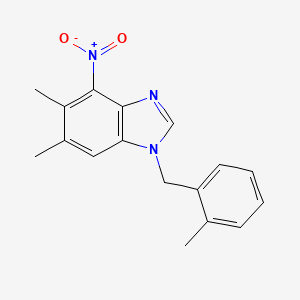
3-Chloropropyl-ethynyl-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropyl-ethynyl-dimethylsilane: is an organosilicon compound with the molecular formula C7H13ClSi and a molecular weight of 160.72 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrosilylation: One common method for synthesizing 3-Chloropropyl-ethynyl-dimethylsilane involves the hydrosilylation of allyl chloride with chlorodimethylsilane. This reaction typically requires a catalyst, such as platinum or rhodium, and is carried out under controlled temperature and pressure conditions.
Aminomercuration-Demercuration: Another synthetic route involves the aminomercuration-demercuration of dimethyl (chloroalkyl)alkenylsilanes to form azasilacycloalkanes. This method showcases the versatility of the compound in organic synthesis.
Industrial Production Methods:
- Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloropropyl-ethynyl-dimethylsilane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alkanes or alkenes.
Substitution: Formation of substituted silanes with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
- While specific medical applications are still under investigation, the compound’s unique properties suggest potential uses in drug development and delivery systems.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
- The exact mechanism of action of 3-Chloropropyl-ethynyl-dimethylsilane is not fully understood. studies suggest that its effects are mediated through interactions with cellular membranes and proteins, leading to changes in cell function and viability.
Mode of Action:
Comparaison Avec Des Composés Similaires
Chlorodimethylsilane: Similar in structure but lacks the ethynyl group.
Ethynyltrimethylsilane: Contains an ethynyl group but lacks the chloropropyl group.
Dimethylchlorosilane: Similar in structure but lacks both the ethynyl and chloropropyl groups.
Uniqueness:
Propriétés
IUPAC Name |
3-chloropropyl-ethynyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClSi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYHDISWNLENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)
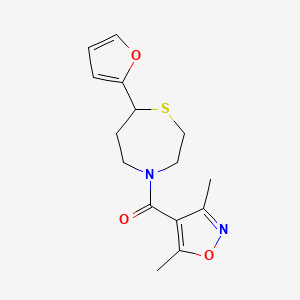
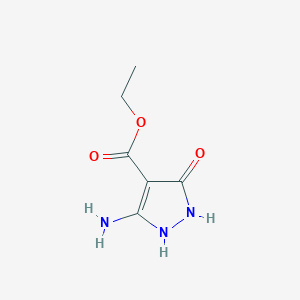
![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)
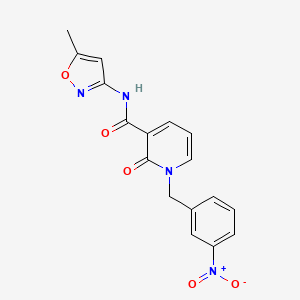
![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

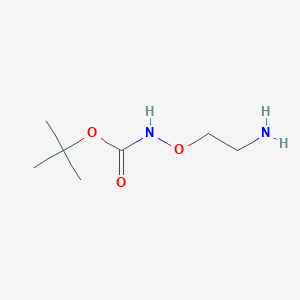
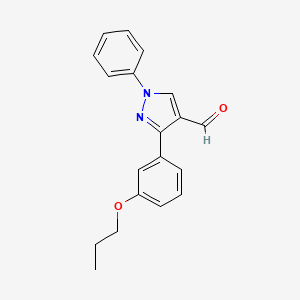
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
